Bemotrizinol

Descripción general

Descripción

Bemotrizinol, also known as Tinosorb S or Bis-ethylhexyloxyphenol methoxyphenyl triazine, is an oil-soluble organic compound that is added to sunscreens to absorb UV rays . It is a broad-spectrum UV absorber, absorbing both UVB and UVA rays . It is marketed as Parsol Shield, Tinosorb S, and Escalol S .

Synthesis Analysis

The synthesis of Bemotrizinol involves a multi-step reaction with 3 steps . The first step involves aluminum (III) chloride and sulfolane at 40 - 60 °C. The second step again involves aluminum (III) chloride and sulfolane for 5 hours at 40 - 50 °C. The final step involves sodium carbonate and N,N-dimethyl-formamide at 125 °C .Molecular Structure Analysis

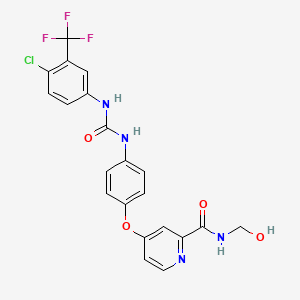

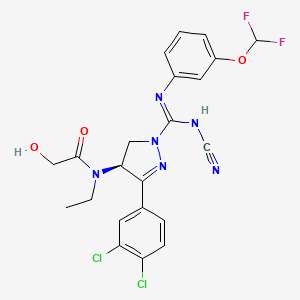

Bemotrizinol has a molecular formula of C38H49N3O5 . Its average mass is 627.813 Da and its monoisotopic mass is 627.367249 Da .Chemical Reactions Analysis

Bemotrizinol is a broad-spectrum UV absorber, absorbing UVB as well as UVA rays. It has two absorption peaks, 310 and 340 nm .Physical And Chemical Properties Analysis

Bemotrizinol has a density of 1.1±0.1 g/cm3 . Its boiling point is 771.2±60.0 °C at 760 mmHg and it has a vapour pressure of 0.0±2.6 mmHg at 25°C . The enthalpy of vaporization is 112.3±3.0 kJ/mol and the flash point is 420.2±32.9 °C .Aplicaciones Científicas De Investigación

Sunscreen Formulations

Bemotrizinol is widely used in sunscreen formulations due to its ability to absorb both UVA and UVB radiation . It is an active sunscreen ingredient and is often incorporated into various sunscreen products .

Pharmacokinetic Studies

Bemotrizinol has been the subject of pharmacokinetic studies to assess its systemic absorption. In one study, the systemic absorption and pharmacokinetics of Bemotrizinol from three different market image sunscreen formulations were assessed under maximal-use conditions .

Nanostructured Lipid Carriers (NLC)

Bemotrizinol has been incorporated into Nanostructured Lipid Carriers (NLC) for sunscreen formulation. NLC are aqueous dispersions of nanoparticles formed by solid and liquid lipids. The incorporation of Bemotrizinol into NLC has shown an improvement in the photoprotective activity of Bemotrizinol .

Clinical Trials

Bemotrizinol is currently being evaluated in clinical trials for its safety and efficacy as a sunscreen ingredient. These trials are important for the approval of Bemotrizinol as a recognized safe and effective (GRASE) ingredient in over-the-counter (OTC) sunscreens .

Skin Cancer Prevention

Due to its ability to absorb both UVA and UVB radiation, Bemotrizinol plays a crucial role in preventing skin damage that can lead to skin cancer .

Anti-Aging Applications

Bemotrizinol’s ability to absorb UVA radiation, which is primarily responsible for early aging, makes it a potential ingredient in anti-aging skincare products .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-ethylhexoxy)-2-[4-[4-(2-ethylhexoxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAMCHGMPYWHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896984 | |

| Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>400 | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

By absorbing UV-A and UVB rays ranging from 280 to 400nm, bemotrizinol serves to prevent the formation of free radicals induced by UV radiation. | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Bemotrizinol | |

CAS RN |

187393-00-6 | |

| Record name | Bemotrizinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187393-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemotrizinol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187393006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemotrizinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEMOTRIZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWZ1720CBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Unlike other UV filters that primarily absorb UV radiation, Bemotrizinol exhibits a dual mechanism. It absorbs both UVA and UVB rays, converting them into less harmful energy, and simultaneously reflects a portion of the UV radiation away from the skin. [, , , , , , , ]

A: Bemotrizinol is an organic compound with the IUPAC name 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]. It has a molecular formula of C41H50N6O2 and a molecular weight of 626.88 g/mol. [, ]

A: While specific spectroscopic data wasn't detailed in the provided research papers, techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction have been used to characterize Bemotrizinol within formulated products. [, ]

A: Research suggests Bemotrizinol demonstrates good compatibility with various sunscreen ingredients. It has been successfully incorporated into oil-in-water nanoemulsions [], carnauba wax-based nanostructured lipid carriers [], and traditional cream formulations. [, ]

A: Studies indicate that Bemotrizinol possesses commendable photostability, meaning it retains its UV-filtering capabilities even after prolonged exposure to UV radiation. [, , ]

ANone: Bemotrizinol is primarily recognized for its UV-filtering properties and not its catalytic activity. Therefore, information regarding its catalytic properties and applications wasn't found within the provided research papers.

A: Yes, molecular modeling has been employed to understand Bemotrizinol's structure-activity relationship, specifically focusing on how its molecular structure contributes to its UV absorption properties. []

ANone: While specific SAR studies weren't detailed in the provided papers, it's generally understood that even minor structural modifications to UV filters can significantly impact their absorption spectrum and photostability. Research emphasizing Bemotrizinol's SAR would be valuable.

A: Incorporating Bemotrizinol into nanocarriers, such as nanostructured lipid carriers, has demonstrated improved stability and controlled release properties. [] Furthermore, careful selection of co-ingredients in the formulation plays a crucial role in maintaining its stability over time. [, , ]

A: While approved in Europe and Australia, Bemotrizinol, along with other new sunscreen active ingredients, has faced delays in gaining approval from the US FDA. Concerns regarding testing requirements, including cost and animal use, have spurred debate on alternative testing methods. []

A: Bemotrizinol has demonstrated efficacy in both in vitro and ex vivo studies. Research shows its ability to enhance SPF values in various formulations [, , ] and reduce UV-induced lipid peroxidation in the stratum corneum, indicating its protective effect against UV-induced skin damage. [, ]

ANone: Bemotrizinol's mechanism of action involves absorbing and reflecting UV radiation, which are physical processes. Therefore, the development of resistance to this type of UV protection is not anticipated.

A: While generally considered safe for topical use, some cases of allergic contact dermatitis related to Bemotrizinol have been reported, primarily linked to the presence of decyl glucoside in some formulations. [] Further research is crucial to fully understand its long-term safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)

![(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide](/img/structure/B605944.png)

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)